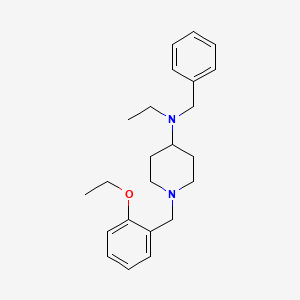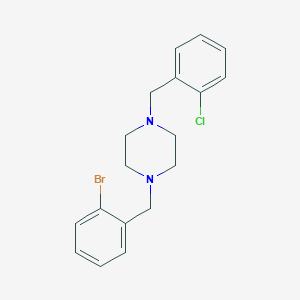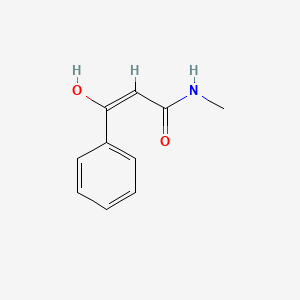![molecular formula C16H18N4O4S B10883581 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10883581.png)
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Aza-Michael addition: This step includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound could be explored for potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine involves its interaction with molecular targets in biological systems. The nitrophenyl and pyridinylmethyl groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine: Similar structure but with different positions of the nitrophenyl and pyridinyl groups.
1-[(2-Nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine: Similar structure but with a thienyl group instead of a pyridinyl group.
Uniqueness
1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological molecules. This uniqueness can be leveraged in designing new compounds with desired properties for various applications.
Propiedades
Fórmula molecular |
C16H18N4O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c21-20(22)15-3-1-2-4-16(15)25(23,24)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h1-8H,9-13H2 |
Clave InChI |
BZFPOLKLOFDEFH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10883499.png)
![2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B10883513.png)
![Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883519.png)

![(2E)-2-[4-(difluoromethoxy)benzylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883533.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B10883549.png)

![1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883554.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10883563.png)
![N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide](/img/structure/B10883565.png)

